molecular formula C9H6BrF3O2 B3042267 4-Hydroxy-3-(trifluoromethyl)phenacyl bromide CAS No. 541549-97-7

4-Hydroxy-3-(trifluoromethyl)phenacyl bromide

Cat. No.: B3042267
CAS No.: 541549-97-7
M. Wt: 283.04 g/mol
InChI Key: ZGNDGYJPHFCODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

4-Hydroxy-3-(trifluoromethyl)phenacyl bromide (C9H6BrF3O2) is a compound with notable biochemical properties, particularly as a photolabile protecting group. Its unique structure, characterized by a trifluoromethyl group and a bromine atom, enhances its reactivity and stability, making it a valuable tool in various biological and chemical applications.

  • Molecular Formula : C9H6BrF3O2
  • Molecular Weight : 283.04 g/mol
  • Structure : The trifluoromethyl and hydroxyl functionalities provide distinct reactivity patterns compared to similar compounds.

The biological activity of this compound primarily stems from its ability to act as a photolabile protecting group. Upon exposure to light, it can release protected functional groups, which allows for precise control over biological processes, including:

  • Cellular Signaling : It has been utilized in the design of photo-controlled biomolecules such as neurotransmitters and peptides.
  • Drug Delivery Systems : Its light-responsive characteristics facilitate targeted drug release in therapeutic applications.

Applications in Research

Research into the interactions of this compound has revealed its potential in various fields:

  • Synthetic Chemistry : It is used to synthesize diverse organic compounds through reactions with nucleophiles and electrophiles.
  • Biochemical Pathways : Studies indicate that it can significantly alter the structure and function of target molecules, influencing their biochemical pathways.

Case Studies and Research Findings

  • Photocontrol of Biological Processes :
    • A study demonstrated the use of this compound in controlling the release of neurotransmitters. The compound's ability to be activated by light allowed researchers to manipulate signaling pathways with high precision .
  • Synthesis of Bioactive Compounds :
    • Researchers have explored its role in synthesizing various bioactive compounds, highlighting its utility in creating molecules with specific biological activities .
  • Interaction Studies :
    • Interaction studies have shown that this compound can react with different nucleophiles, leading to significant changes in the target molecules’ activity. This property is particularly valuable for drug development and biochemical research .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
2-Bromo-4'-(trifluoromethyl)acetophenoneC9H7BrF3OContains both bromine and trifluoromethyl groups
4-(Trifluoromethyl)benzyl bromideC9H8BrF3Used in various synthetic applications
4-Bromo-3-(trifluoromethyl)acetophenoneC9H7BrF3OSimilar reactivity profile but different functional groups

The uniqueness of this compound lies in its combination of functionalities that provide distinct reactivity patterns compared to these similar compounds, making it particularly valuable as an intermediate in synthetic pathways requiring specific light-responsive characteristics.

Properties

IUPAC Name

2-bromo-1-[4-hydroxy-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-4-8(15)5-1-2-7(14)6(3-5)9(11,12)13/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNDGYJPHFCODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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